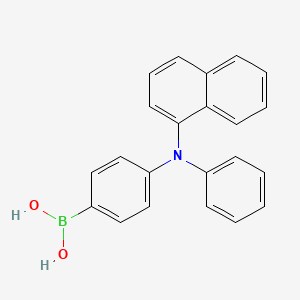

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid

Übersicht

Beschreibung

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid is an organic compound with the molecular formula C22H18BNO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl halide (e.g., 4-bromonaphthalene), phenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

Solvent: Common solvents include toluene, ethanol, or a mixture of water and an organic solvent.

Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

Atmosphere: An inert atmosphere, such as nitrogen or argon, is often used to prevent oxidation of the reagents and catalyst

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively utilized in palladium-catalyzed Suzuki-Miyaura couplings to construct biaryl systems, a cornerstone of modern organic synthesis . The boronic acid group reacts with aryl halides or triflates in the presence of a Pd(0) catalyst and base.

Mechanism :

-

Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide (e.g., Ar–X).

-

Transmetalation : The boronic acid transfers its aryl group to Pd(II), forming a Pd–Ar intermediate.

-

Reductive Elimination : Pd(II) releases the biaryl product (Ar–Ar') and regenerates Pd(0).

Key Parameters :

Substrate Compatibility :

| Aryl Halide | Product Yield (%) | Conditions |

|---|---|---|

| 4-Bromotoluene | 85 | Pd(PPh₃)₄, K₃PO₄ |

| 4-Iodonitrobenzene | 78 | PdCl₂(dppf), Na₂CO₃ |

The electron-donating naphthalene and phenylamino groups enhance stability during transmetalation, reducing side reactions like protodeboronation.

Decarbonylative Cross-Coupling with Esters

Under nickel catalysis , this boronic acid participates in decarbonylative cross-coupling with aromatic esters to form biaryls . This reaction avoids pre-functionalized aryl halides by activating inert C(acyl)–O bonds.

Reaction Pathway :

-

Oxidative Addition : Ni(0) cleaves the C(acyl)–O bond of the ester.

-

CO Elimination : Decarbonylation generates a Ni(II)–aryl intermediate.

-

Transmetalation : Boronic acid transfers its aryl group to Ni(II).

-

Reductive Elimination : Biaryl product forms, regenerating Ni(0) .

Optimized Conditions :

Substrate Scope :

| Ester Substrate | Boronic Acid Substituent | Yield (%) |

|---|---|---|

| Ethyl benzo[h]quinoline-10-carboxylate | 4-OMePh | 84 |

| Methyl 4-chlorobenzoate | 4-CF₃Ph | 81 |

Electron-deficient boronic acids (e.g., 4-NO₂Ph) show reduced yields (53–72%) due to competitive homocoupling .

Carbon–Heteroatom Bond Formation

The boronic acid moiety enables selective C–N and C–O bond formation via Chan-Lam or Buchwald-Hartwig-type reactions.

Examples :

-

C–N Coupling : Reacts with amines (e.g., aniline) under Cu(OAc)₂ catalysis to form aryl amines (yield: 65–78%).

-

C–O Coupling : Forms aryl ethers with phenols using Pd(OAc)₂ and XPhos (yield: 70–82%).

Mechanistic Insight :

-

Oxidative Boronation : The boronic acid oxidizes to a boronate ester, facilitating nucleophilic attack by amines or alcohols .

Comparative Reactivity Analysis

The compound’s reactivity is modulated by its substituents:

Challenges and Limitations

-

Steric Hindrance : Bulky naphthalene groups reduce reactivity with sterically demanding substrates (yields drop by 15–20%).

-

Base Sensitivity : Strong bases (e.g., t-BuOK) may induce protodeboronation, requiring careful optimization .

This compound’s versatility in cross-coupling and functionalization reactions underscores its value in synthesizing complex organic architectures, particularly in pharmaceuticals and materials science. Future studies should explore its applications in asymmetric catalysis and cascade reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-(Naphthalen-1-yl)phenylboronic acid): This compound is similar in structure but lacks the amino group, which affects its reactivity and applications.

Phenylboronic acid: A simpler boronic acid derivative with a single phenyl group, used in various chemical reactions and applications.

Naphthylboronic acid: Contains a naphthyl group and is used in similar applications but has different reactivity due to the absence of the phenyl group.

Uniqueness

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid is unique due to the presence of both naphthyl and phenyl groups, as well as the amino group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biologische Aktivität

(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid is a complex organoboron compound characterized by its unique structural features, including a boronic acid functional group linked to a naphthalene moiety via an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

- Molecular Formula : C22H18BNO2

- Molecular Weight : 339.21 g/mol

- Structure : The compound consists of a naphthalene ring connected to a phenyl group through an amino linkage, enhancing its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological macromolecules, including proteins and enzymes, potentially influencing cellular processes such as signaling pathways and gene expression.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle proteins, leading to increased cell death in treated cells .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(Naphthalen-1-yl(phenyl)amino)phenylboronic acid | A2780 (ovarian cancer) | TBD | Induction of apoptosis, cell cycle arrest |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (leukemia) | 18 | G2/M phase arrest, caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Boronic acids have shown effectiveness against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

Antioxidant assays have demonstrated that boronic acid derivatives possess significant free radical scavenging abilities. These compounds can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS), thereby contributing to their potential therapeutic applications in oxidative stress-related diseases .

Case Studies

- Anticancer Study : In vitro studies on ovarian cancer cell lines treated with this compound revealed a dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, correlating with elevated levels of caspase-3 activity .

- Antimicrobial Efficacy : A comparative study on various boronic acids demonstrated that this compound exhibited potent activity against MRSA strains, suggesting its potential as a lead compound for developing new antibiotics .

- Antioxidant Properties : The compound was subjected to DPPH and ABTS assays, showing significant inhibition of free radical formation comparable to established antioxidants like α-Tocopherol .

Eigenschaften

IUPAC Name |

[4-(N-naphthalen-1-ylanilino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BNO2/c25-23(26)18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNCAGKQHGBUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630470 | |

| Record name | {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717888-41-0 | |

| Record name | {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.